

Technical Guide to the Chemical Structure of Microcolin B

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Compound of Interest

Compound Name: *Microcolin B*

Cat. No.: *B117173*

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Abstract

Microcolin B is a potent lipopeptide natural product isolated from the marine cyanobacterium *Lyngbya majuscula* (now often classified under the genus *Moorea*).^[1] First described by Koehn et al. in 1992, it belongs to a class of immunosuppressive and cytotoxic compounds that have garnered significant interest in drug discovery.^[1] Structurally, it is characterized by a linear peptide chain capped with a distinctive fatty acid moiety and a unique pyrrolinone terminus. This document provides a comprehensive overview of the chemical structure of **Microcolin B**, its physicochemical and biological properties, detailed experimental protocols for its isolation and structural characterization, and a workflow diagram illustrating the elucidation process.

Chemical Structure and Physicochemical Properties

Microcolin B is a linear lipopeptide composed of four amino acid residues and an N-terminal fatty acid chain. The peptide sequence consists of N-methyl-L-leucine, O-acetyl-L-threonine, N-methyl-L-valine, and a terminal proline residue which is part of a unique 5-methyl-3-pyrrolin-2-one structure. The N-terminus is acylated with (2R,4R)-2,4-dimethyloctanoic acid. The presence of N-methylated amino acids and the distinct terminal pyrrolinone are characteristic features of this compound class.

The structure was definitively determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by total synthesis.^[1]

Quantitative Physicochemical Data

The key physicochemical properties of **Microcolin B** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₉ H ₆₅ N ₅ O ₈	PubChem
Molecular Weight	731.96 g/mol	MCE
CAS Number	141205-32-5	MCE
Appearance	White to off-white solid	MCE
Solubility	Soluble in DMSO (100 mg/mL), Ethanol, MeOH, CH ₂ Cl ₂	MCE, [1]

Biological Activity

Microcolin B and its analogue Microcolin A are potent immunosuppressive and antiproliferative agents.[\[1\]](#)[\[2\]](#) They were initially identified as strong inhibitors of the murine mixed lymphocyte response (MLR) and exhibit cytotoxicity against the P-388 murine leukemia cell line.[\[1\]](#) While the precise molecular mechanism of action remains an active area of research, recent studies suggest that related microcolins may target phosphatidylinositol transfer proteins (PITPα/β), highlighting a potentially novel therapeutic pathway. The biological activities are summarized below.

Quantitative Biological Data

Note: Specific IC₅₀ values for pure **Microcolin B** are not explicitly detailed in the primary literature. Data for the initial crude extract and closely related, well-characterized analogues are provided for context.

Assay / Cell Line	Compound/Extract	IC ₅₀ / EC ₅₀ Value	Notes	Source
P-388 Murine Leukemia	Crude EtOH Extract	0.4 µg/mL	Initial bioassay guiding the isolation of Microcolins A & B.	[1][3]
P-388 Murine Leukemia	Microcolin B Analog	2.04 µg/mL (2.8 µM)	Synthetic analog with a varied Xaa-pyrrolin-2-one unit.	
Murine Mixed Lymphocyte Reaction (MLR)	Microcolin A	5.0 nM	Demonstrates potent immunosuppressive activity of the compound class.	[2]
Concanavalin A-stimulated Splenocytes	Microcolin A	5.8 nM	Inhibition of T-cell proliferation.	[2]
LPS-stimulated Splenocytes	Microcolin A	8.0 nM	Inhibition of B-cell proliferation.	[2]
HT-29 Colorectal Adenocarcinoma	Desacetyl-microcolin B	14 nM	Cytotoxicity of a closely related natural analogue.	
IMR-32 Neuroblastoma	Desacetyl-microcolin B	14 nM	Cytotoxicity of a closely related natural analogue.	

Experimental Protocols

The following protocols are synthesized from the original isolation and structure elucidation work by Koehn et al. (1992).

Isolation and Purification

- Collection and Extraction:
 - A sample of *Lyngbya majuscula* was collected by scuba at a depth of 12-27 m near La Blanquilla, Venezuela.
 - A crude shipboard extract was prepared using ethanol (EtOH), which showed initial activity. The sample was then frozen for transport.
 - The frozen sample was exhaustively re-extracted with EtOH. The resulting extract was concentrated in vacuo.
- Solvent Partitioning:
 - The concentrated EtOH extract was subjected to a solvent-solvent partition using a dichloromethane (CH₂Cl₂) / methanol (MeOH) / water (H₂O) system.
 - The bioactive components, including **Microcolin B**, partitioned into the CH₂Cl₂ layer. This layer was collected and the solvent was evaporated to yield a crude, lipophilic residue.
- Bioassay-Guided Chromatographic Fractionation:
 - Step 1: Vacuum Liquid Chromatography (VLC): The CH₂Cl₂ residue was fractionated by VLC on silica gel using a step-gradient of increasing solvent polarity. Fractions were tested for cytotoxicity to guide further purification.
 - Step 2: Preparative HPLC: Active fractions from VLC were pooled and subjected to preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
 - Step 3: Semi-Preparative and Analytical HPLC: Further purification was achieved using semi-preparative and analytical RP-HPLC on C18 columns with gradients of methanol/water or acetonitrile/water to yield pure **Microcolin B**.^[1] A similar protocol for a related analogue used an Econosil C18 column with an 85:15 MeOH/H₂O isocratic system, followed by a 3:1 Acetonitrile/H₂O system for final purification.

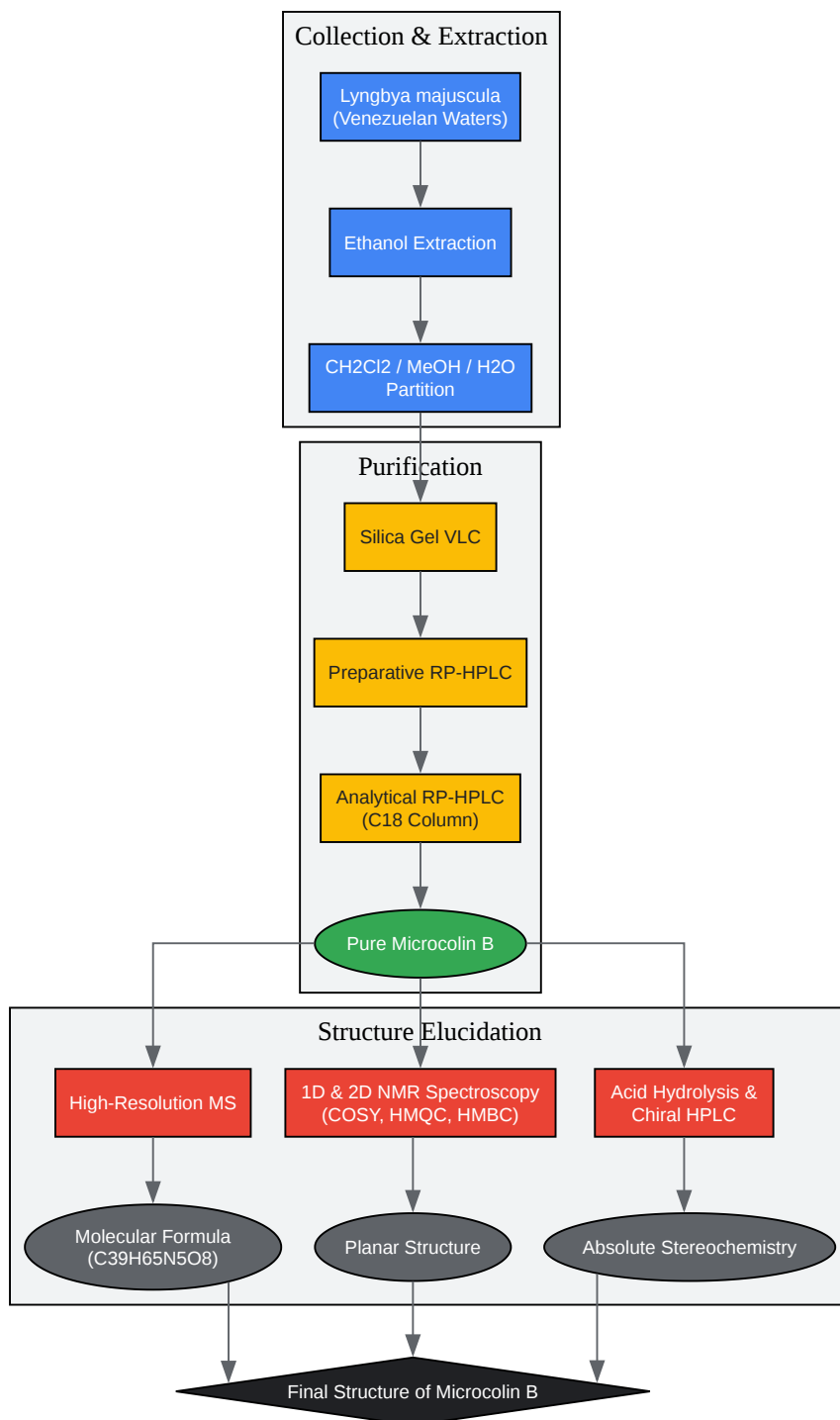
Structure Elucidation

- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS) was used to determine the exact mass of the molecular ion.
 - This data allowed for the unambiguous determination of the molecular formula, $C_{39}H_{65}N_5O_8$.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A comprehensive suite of NMR experiments was performed in solvents such as $CDCl_3$ or CD_3OD to determine the planar structure and stereochemistry.
 - 1H NMR: Provided information on the number and type of protons, their chemical environment, and coupling patterns.
 - ^{13}C NMR & DEPT: Determined the number and type (CH_3 , CH_2 , CH , C) of carbon atoms in the molecule.
 - 2D NMR (COSY, HMQC, HMBC): These experiments were critical for establishing the final structure.
 - COSY (Correlation Spectroscopy): Identified proton-proton spin-spin coupling networks within individual amino acid and fatty acid residues.
 - HMQC (Heteronuclear Multiple Quantum Coherence): Correlated each proton with its directly attached carbon atom.
 - HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2- and 3-bond) correlations between protons and carbons. This was essential for sequencing the peptide chain by observing correlations from protons (e.g., N-H, α -H, N- CH_3) to the carbonyl carbons of adjacent residues.^[1]
- Stereochemistry Determination:
 - The absolute stereochemistry of the amino acid components was determined by acid hydrolysis of **Microcolin B**, followed by derivatization and chiral HPLC analysis,

comparing the retention times to those of authentic L- and D-amino acid standards.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and structural determination of **Microcolin B**.



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Workflow for the isolation and structural elucidation of **Microcolin B**.

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